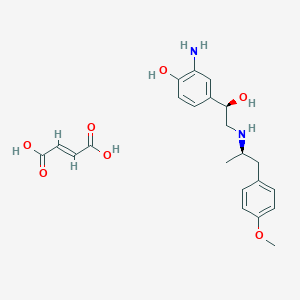

rac N-Deformyl Formoterol Fumarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rac N-Deformyl Formoterol Fumarate: is a chemical compound with the molecular formula C22H28N2O7 and a molecular weight of 432.47 g/mol . It is a chiral molecule and a derivative of formoterol, a well-known bronchodilator used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with formoterol as the starting material.

Chemical Reactions: The formoterol undergoes deformylation, a process where the formyl group is removed, followed by esterification with fumaric acid to produce the final compound.

Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

Purification: The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Quality Control: Rigorous testing is conducted to ensure the compound meets the required standards for pharmaceutical use.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.

Reduction: Reduction reactions can also occur, where the compound gains electrons or hydrogen atoms.

Substitution: Substitution reactions involve the replacement of one atom or group within the molecule with another.

Common Reagents and Conditions:

Oxidation Reagents: Common reagents include hydrogen peroxide (H2O2) and various oxidizing agents.

Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution Reagents: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of hydroxyl groups or carboxylic acids.

Reduction Products: Reduction reactions can produce alcohols or amines.

Substitution Products: Substitution reactions can result in the formation of different derivatives of the original compound.

Scientific Research Applications

Chemistry: Rac N-Deformyl Formoterol Fumarate is used in the study of chiral molecules and their properties. Biology: It is used in biological research to understand the effects of bronchodilators on respiratory systems. Medicine: The compound is used in the development of new respiratory medications and treatments. Industry: It is used in the pharmaceutical industry for the production of inhalers and other respiratory drugs.

Molecular Targets and Pathways Involved:

Adrenergic Receptors: this compound acts on beta-2 adrenergic receptors in the lungs, leading to bronchodilation.

Pathways: The activation of these receptors triggers a cascade of intracellular events that result in the relaxation of smooth muscle cells in the airways.

Comparison with Similar Compounds

Formoterol: The parent compound from which rac N-Deformyl Formoterol Fumarate is derived.

Salbutamol: Another commonly used bronchodilator with a similar mechanism of action.

Salmeterol: A long-acting beta-agonist similar to formoterol.

Uniqueness: this compound is unique in its chiral properties and its specific use in research and pharmaceutical applications.

Properties

Molecular Formula |

C22H28N2O7 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

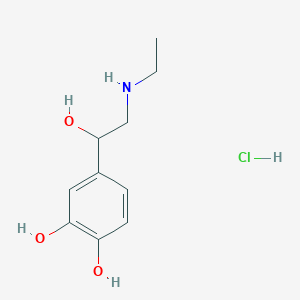

2-amino-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C18H24N2O3.C4H4O4/c1-12(9-13-3-6-15(23-2)7-4-13)20-11-18(22)14-5-8-17(21)16(19)10-14;5-3(6)1-2-4(7)8/h3-8,10,12,18,20-22H,9,11,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,18+;/m1./s1 |

InChI Key |

PXTGQZLUNOONBX-JTLITQBZSA-N |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)N)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)N)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopyrrolidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B15354257.png)

![7-Bromo-4-methoxythieno[3,2-c]pyridine](/img/structure/B15354262.png)

![1-Methyl-4-piperazin-1-ylimidazo[4,5-c]pyridine](/img/structure/B15354297.png)

![(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one](/img/structure/B15354313.png)

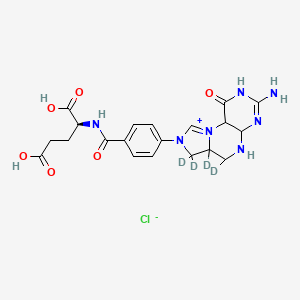

![disodium;(2S)-2-[[4-(3-amino-1-oxo-2,5,6,6a,7,9-hexahydroimidazo[1,5-f]pteridin-8-yl)-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioate](/img/structure/B15354323.png)